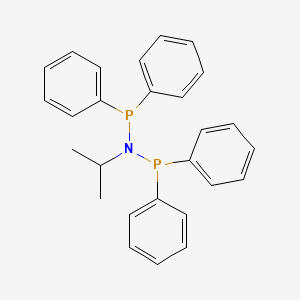

Bis(diphenylphosphino)(isopropyl)amine

Description

Properties

IUPAC Name |

N,N-bis(diphenylphosphanyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NP2/c1-23(2)28(29(24-15-7-3-8-16-24)25-17-9-4-10-18-25)30(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-23H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYMDPCRSWLYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Phosphorylation of Isopropylamine

The most widely reported method involves reacting isopropylamine with two equivalents of chlorodiphenylphosphine in the presence of a base. The base neutralizes hydrochloric acid (HCl) generated during the reaction, preventing protonation of the amine and ensuring efficient nucleophilic substitution.

Procedure :

-

Reagent Setup : Isopropylamine (11.2 mmol) and triethylamine (15 mL) are dissolved in dichloromethane (50 mL) under inert conditions.

-

Phosphorylation : Chlorodiphenylphosphine (22.4 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

-

Workup : The triethylammonium hydrochloride byproduct is filtered off, and the solvent is removed under vacuum to yield a white solid.

Yield : 83% under optimized conditions, though earlier reports noted lower yields (65%) due to oxidative degradation during purification.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃) :

-

δ = 1.20 ppm (d, 6H, 2×CH₃)

-

δ = 3.75 ppm (m, 1H, CH)

-

Aromatic protons appear as a multiplet at δ = 7.25–7.47 ppm.

³¹P NMR : A singlet at δ = 73.0 ppm confirms equivalence of the two phosphorus atoms.

Infrared (IR) Spectroscopy

Elemental Analysis

Calculated for C₂₇H₂₇NP₂ :

Critical Factors Influencing Synthesis Efficiency

Base Selection and Stoichiometry

Triethylamine is preferred over weaker bases (e.g., Na₂CO₃) due to its ability to rapidly scavenge HCl, minimizing side reactions. A 2:1 molar ratio of chlorodiphenylphosphine to isopropylamine ensures complete phosphorylation.

Solvent Effects

Dichloromethane outperforms tetrahydrofuran (THF) or toluene by solubilizing both reactants and byproducts, facilitating easier filtration.

Oxidative Degradation Mitigation

Exposure to moisture or oxygen leads to phosphine oxide formation, reducing yields. Strict inert-atmosphere techniques (N₂/Ar glovebox) and low-temperature workup are essential.

Comparative Analysis of Reported Methods

The higher yield in is attributed to prolonged reaction times and avoidance of column chromatography, which reduces oxidative losses.

Applications in Catalysis

While beyond the scope of preparation methods, this compound’s role in chromium-catalyzed ethylene tetramerization is noteworthy. Supported variants on Merrifield’s resin show comparable activity to homogeneous ligands, with easier catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

Bis(diphenylphosphino)(isopropyl)amine undergoes various chemical reactions, including:

Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.

Reduction: The compound can be reduced to form secondary phosphines.

Substitution: The diphenylphosphino groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an inert solvent such as dichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is carried out in an inert solvent like tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used. The reaction is carried out in the presence of a base to neutralize the by-products.

Major Products

Oxidation: Phosphine oxides

Reduction: Secondary phosphines

Substitution: Substituted phosphines

Scientific Research Applications

Coordination Chemistry and Catalysis

Bis(diphenylphosphino)(isopropyl)amine acts as a bidentate ligand that can stabilize various metal complexes, enhancing their catalytic properties. Its applications in catalysis include:

- Suzuki Cross-Coupling Reactions : This compound has been utilized effectively in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. The ligand's steric and electronic properties facilitate the reaction between aryl halides and boronic acids, yielding biaryl compounds .

- Chromium-Catalyzed Reactions : The ligand has been studied in the context of chromium catalysts for selective ethylene oligomerization. The unique structural features of this compound allow for the formation of stable chromium complexes that exhibit high reactivity and selectivity in these processes .

Table 1: Catalytic Applications of this compound

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal applications, particularly in cancer therapy.

- Breast Cancer Treatment : A metallodrug complex incorporating this ligand has shown promising results against breast cancer cells. The compound, referred to as pnpRu-14, demonstrated significant cytotoxicity across various breast cancer subtypes, outperforming traditional chemotherapeutics like cisplatin. It was effective in inducing apoptosis through caspase-dependent pathways, suggesting its potential as an alternative treatment option .

Table 2: Medicinal Applications of this compound

| Application | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Anticancer Agent | Breast Cancer | Induction of apoptosis via caspase activation |

Photochemical Studies

The ligand's role in photochemistry has also been explored, particularly concerning its interactions with chromium complexes. Research indicates that this compound facilitates photochemical transformations that are crucial for understanding reaction mechanisms involving metal carbonyl complexes.

- Phototransformation Mechanisms : Studies have shown that upon UV irradiation, chromium complexes with this ligand undergo significant structural changes, which can lead to the release of carbon monoxide and the formation of new species. This behavior is essential for developing new photochemical applications and understanding metal-ligand interactions under light exposure .

Mechanism of Action

The mechanism of action of bis(diphenylphosphino)isopropylamine involves its ability to coordinate to metal centers through its phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound can induce apoptosis in cancer cells through caspase-dependent pathways .

Comparison with Similar Compounds

Comparison with Similar Phosphinoamine Ligands

Structural Analogues with Varying Phosphine Substituents

Phosphinoamine ligands differ in phosphine group substituents (e.g., phenyl, isopropyl, tert-butyl) and backbone structure (e.g., ethyl linkers vs. direct bonding). Below is a comparative analysis:

Key Observations :

- Electronic Effects: Diphenylphosphino groups (as in this compound) are stronger π-acceptors compared to alkylphosphino groups (e.g., diisopropyl or tert-butyl), enhancing metal-ligand bond stability in catalytic cycles .

- Applications: this compound is favored in rhenium-catalyzed biofuel production due to its balance of electron donation and steric bulk . In contrast, di-tert-butyl derivatives excel in asymmetric hydrogenation due to extreme steric shielding .

Functional Analogues with Modified Backbones

Unsymmetrical Chelation Ligands

These ligands exhibit altered redox properties and enhanced stability in oxidative environments compared to this compound .

Chlorophosphine Derivatives

Bis(diisopropylamino)chlorophosphine (CAS: 56183-63-2) shares a similar amine-phosphine backbone but replaces one phosphino group with a chloride. This modification reduces electron density at phosphorus, making it more reactive in nucleophilic substitution reactions .

Performance in Catalytic Systems

- Biofuel Production: In rhenium complexes, this compound outperforms ethyl-linked diisopropylphosphino ligands in methanol carbonylation due to stronger Re–P bonding .

- Palladium Catalysis: Pd complexes of Xantphos (a diphenylphosphino ligand with a xanthene backbone) show higher activity in allylic amination than this compound, likely due to rigid backbone geometry .

Biological Activity

Bis(diphenylphosphino)(isopropyl)amine is a bidentate ligand that has garnered attention in medicinal chemistry, particularly for its potential antitumor properties. This compound’s biological activity is primarily attributed to its ability to form metal complexes, which exhibit significant cytotoxic effects against various cancer cell lines. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant case studies.

The biological activity of this compound is largely mediated through its coordination with metal ions to form metallodrugs. These complexes can interact with cellular components, leading to apoptosis in cancer cells. Key mechanisms include:

- Caspase-Dependent Apoptosis : Studies indicate that certain metal complexes containing this compound induce apoptosis through caspase activation, which is essential for programmed cell death .

- DNA Interaction : Some metal complexes bind to DNA, causing interstrand cross-links that inhibit replication and transcription, ultimately leading to cell cycle arrest and apoptosis .

- Selective Cytotoxicity : The selectivity of these compounds towards cancer cells over normal cells is a critical aspect of their therapeutic potential .

Efficacy in Cancer Treatment

Research has demonstrated the effectiveness of this compound-based complexes in various cancer models. Notable findings include:

Case Studies

- Breast Cancer Models : A study evaluating the compound pnpRu-14 showed it was significantly more effective than traditional drugs like cisplatin in treating HER2+ breast cancer cells, achieving an IC50 value of 3.3 μM. The mechanism involved caspase-dependent pathways leading to increased apoptosis rates .

- Ruthenium Complexes : Research into ruthenium complexes containing this compound indicated potent activity against MDA-MB-231 breast cancer cells, with IC50 values as low as 0.4 μM. These complexes demonstrated enhanced solubility and cytotoxicity compared to cisplatin, highlighting their potential as alternative therapeutic agents .

- Chromium Complexes : Studies on chromium-bis(diphenylphosphino)(isopropyl)amine complexes revealed their ability to undergo photochemical transformations that enhance their biological activity, making them promising candidates for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for Bis(diphenylphosphino)(isopropyl)amine, and what experimental factors influence reaction yields?

The ligand is typically synthesized via nucleophilic substitution between isopropylamine derivatives and chlorophosphines. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity, while moisture-sensitive conditions are critical to prevent hydrolysis .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like oxidation of phosphine groups .

- Stoichiometry : Excess chlorophosphine (1.2–1.5 equivalents) ensures complete amine functionalization .

Characterization relies on ³¹P NMR (δ ~–10 to –20 ppm for P–N bonds) and X-ray crystallography to confirm geometry .

Q. What spectroscopic techniques are prioritized for structural confirmation, and what challenges arise in data interpretation?

- ³¹P NMR : Detects phosphorus environments but may show splitting due to coupling with neighboring nuclei, requiring careful integration .

- IR spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) but is less definitive for phosphine groups.

Challenges include distinguishing isopropylamine conformers and resolving overlapping signals in crowded spectra. Cross-validation with elemental analysis (C, H, N, P) is recommended .

Q. What safety protocols are critical when handling this compound?

Q. What are common impurities in synthesized batches, and how are they detected?

- Phosphine oxides : Formed via oxidation; detected via ³¹P NMR (δ ~+25 ppm) .

- Unreacted chlorophosphines : Identified via GC-MS or TLC (Rf comparison).

Purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Advanced Research Questions

Q. How can computational methods streamline ligand design and reaction optimization?

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to assess donor strength and steric bulk. ICReDD’s approach integrates quantum chemical path searches to identify optimal reaction coordinates .

- Molecular dynamics : Simulate ligand-metal interactions (e.g., with Ru) to predict catalytic activity in ethanol dehydrogenation .

Q. How can contradictions in spectroscopic or catalytic data be resolved methodologically?

- Multi-technique validation : Combine X-ray (solid-state) and NMR (solution-phase) to rule out solvent-induced conformational changes .

- Control experiments : Test ligand performance under inert vs. aerobic conditions to isolate oxidation effects .

- Statistical Design of Experiments (DoE) : Use factorial designs to decouple variables (e.g., temperature, solvent polarity) contributing to yield discrepancies .

Q. What strategies enhance catalytic performance in dehydrogenation reactions?

- Ligand tuning : Introduce electron-withdrawing groups (e.g., –CF₃) to increase metal center electrophilicity, accelerating β-hydride elimination .

- Co-ligand synergy : Pair with chelating amines (e.g., 1,10-phenanthroline) to stabilize transition states .

- Kinetic profiling : Use in situ IR or UV-Vis to monitor intermediate formation and adjust reaction times .

Q. How does ligand stereoelectronic profile influence enantioselectivity in asymmetric catalysis?

- Steric maps : Generate Tolman cone angles to quantify steric hindrance around the metal center.

- Chiral derivatization : Attach chiral auxiliaries (e.g., binaphthyl groups) and study %ee via HPLC with chiral columns .

Case studies show that bulkier substituents on the isopropyl group improve enantioselectivity in ketone hydrogenation .

Q. What statistical frameworks are optimal for reaction optimization?

Q. How do electronic effects govern ligand-metal charge transfer in photocatalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.